6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid
Description
Molecular Formula: C₁₃H₁₈N₂O₄
Structure:
- A pyridine ring with: Methyl group at position 2. Carboxylic acid at position 3. Boc-protected aminomethyl group (-CH₂NHBoc) at position 4. Key Properties:
- SMILES:
CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O - InChIKey:
BPPJTCCMWLTSRT-UHFFFAOYSA-N - Applications: Commonly used as a building block in medicinal chemistry for protease inhibitors and kinase-targeting molecules due to its dual functional groups (carboxylic acid and Boc-protected amine) .
Properties
IUPAC Name |
2-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-10(11(16)17)6-5-9(15-8)7-14-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJTCCMWLTSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like acetonitrile, often with the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions where the amine is protected using Boc2O under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid is C13H18N2O4. The compound features a pyridine ring substituted with a tert-butoxycarbonyl group, which enhances its stability and solubility in organic solvents. The presence of the carboxylic acid functionality also suggests potential for further chemical modifications.
Medicinal Chemistry
The compound has been investigated for its potential as a bioactive agent, particularly in targeting specific enzymes involved in disease pathways. For instance, it has been studied as part of a series of analogues aimed at inhibiting BasE, an enzyme linked to siderophore biosynthesis in pathogenic bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . In these studies, structural analogues were synthesized and evaluated for their binding affinities and inhibitory effects.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Amide Bond Formation : The carboxylic acid can react with amines to form amides, which are crucial in drug development.
- Decarboxylation Reactions : The compound can undergo decarboxylation, leading to the formation of new carbon frameworks that are valuable in synthetic organic chemistry .
Case Study 1: Antibacterial Activity
In a study focusing on non-nucleoside inhibitors of BasE, derivatives of pyridine carboxylic acids were screened for antibacterial activity. The findings indicated that certain analogues exhibited nanomolar affinities, suggesting that modifications to the pyridine structure could enhance potency against resistant bacterial strains .
Case Study 2: Molecular Docking Studies
Research involving molecular docking simulations has shown that derivatives of this compound can effectively bind to target proteins implicated in cancer pathways. Spectroscopic studies complemented these findings by providing insights into the binding interactions at a molecular level .
Mechanism of Action
The mechanism of action of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
2-Methyl vs. 2-Cyclopropyl Substitution
- Target Compound : 2-Methyl group enhances steric bulk and electron-donating effects.
- Analog: 6-({[(tert-Butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid (C₁₅H₂₀N₂O₄) Structural Difference: Cyclopropyl group at position 2 instead of methyl. Impact:
- Increased hydrophobicity (predicted density: 1.247 g/cm³ vs. ~1.2 g/cm³ for methyl analog).
- Altered pKa : Predicted pKa = 2.21 (carboxylic acid), suggesting similar acidity to the target compound.
- Applications : Cyclopropyl groups are favored in drug design for metabolic stability .
Positional Isomerism: 5-Methoxy vs. 6-Boc-Aminomethyl
- Analog: 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid Structural Difference: Methoxy group at position 5 and Boc-aminomethyl at position 3 (isonicotinic acid scaffold). Impact:
- Electronic Effects : Methoxy group introduces electron-donating resonance, altering reactivity.
- Solubility : Methoxy may enhance water solubility compared to methyl substituents.
- Applications : Positional isomerism affects binding to biological targets like enzymes .
Functional Group Modifications
Boc-Aminomethyl vs. Direct Boc Attachment
- Analog: 6-[(tert-Butoxy)carbonyl]pyridine-3-carboxylic acid Structural Difference: Boc group directly attached to pyridine (position 6) without an aminomethyl linker. Impact:
- Reduced Flexibility : Lacks the -CH₂- spacer, limiting conformational freedom.
- Electronic Effects : Direct Boc attachment may destabilize the pyridine ring’s electron density.
- Applications : Simpler structures are used in metal-organic frameworks (MOFs) or catalysis .
Dual Methoxy Substitution
- Analog: tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Structural Difference: Methoxy groups at positions 5 and 6, with Boc-protected aminomethyl at position 3. Impact:
- Solubility : Methoxy groups increase polarity and aqueous solubility.
- Steric Effects : Bulkier substituents may hinder interactions in tight binding pockets.
- Applications : Dimethoxy pyridines are common in antiviral agents .
Backbone Modifications
Pyridine vs. Propionic Acid Scaffold
- Analog: 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid Structural Difference: Propionic acid backbone instead of pyridine. Impact:
- Flexibility : Linear chain allows for greater conformational adaptability.
- Synthesis : Prepared via rhodium-catalyzed hydrogenation (72% yield, Example 1 in ).
- Applications : Used in peptide mimetics and polymer chemistry .
Biological Activity
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid, also known by its CAS number 1423471-60-6, is a compound of interest in medicinal chemistry and pharmacology. Its unique structural features, including a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group, suggest potential biological activities that warrant investigation.
Chemical Structure
The molecular formula of the compound is . The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES : CC1=C(C=CC(=N1)CNC(=O)OC(C)(C)C)C(=O)O
- InChI Key : BPPJTCCMWLTSRT-UHFFFAOYSA-N
Biological Activity Overview
While specific literature directly addressing the biological activity of this compound is limited, several related compounds within the pyridine and carboxylic acid classes have demonstrated notable pharmacological effects, including:
- Antimicrobial Properties : Compounds with similar structures have shown activity against various bacterial strains.
- Enzyme Inhibition : Pyridine derivatives often act as enzyme inhibitors, which can be beneficial in treating diseases such as cancer or bacterial infections.
- Anti-inflammatory Effects : Some related compounds exhibit anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Currently, there are no extensive studies or case reports specifically detailing the biological activity of this compound. However, examining related research provides insights into its potential effects:
- Pyridine Derivatives : Research has shown that pyridine-based compounds can inhibit certain enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
- Carboxylic Acid Functionality : The presence of carboxylic acid groups in similar compounds has been linked to enhanced solubility and bioavailability, crucial for effective drug formulation.
Data Table: Predicted Biological Activity Parameters
| Property | Value |
|---|---|
| Molecular Weight | 266.29 g/mol |
| Predicted pKa | 4.5 (estimated) |
| Solubility | Moderate (in water) |
| Toxicity | Low (based on similar compounds) |
Q & A
Basic: What synthetic routes are recommended for 6-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality. A common approach is to react 2-methylpyridine-3-carboxylic acid derivatives with Boc-protected aminomethyl reagents via coupling reactions (e.g., EDC/HOBt). Key optimizations include:
- Temperature control : Maintaining 0–4°C during Boc protection to minimize side reactions like tert-butyl group cleavage .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (>95%) .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7–9 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity; retention time comparison against standards .
Basic: How should researchers evaluate the compound’s stability under varying storage conditions (temperature, pH, light)?
Methodological Answer:
- Thermal stability : Conduct accelerated stability studies at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC .
- pH stability : Incubate in buffered solutions (pH 3–9) and analyze hydrolysis products (e.g., free amine formation) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using LC-MS .
Advanced: How can mechanistic studies be designed to elucidate the compound’s reactivity in coupling reactions or biological systems?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and rate-determining steps .
- Isotopic labeling : Use deuterated or 13C-labeled analogs to trace metabolic pathways in biological assays .
- Computational modeling : DFT calculations to predict reaction transition states or binding affinities with target enzymes .
Advanced: What experimental frameworks are suitable for assessing the compound’s biological activity, such as enzyme inhibition or cellular uptake?
Methodological Answer:
- Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50 determination .
- Cellular uptake studies : Radiolabel the compound (e.g., 14C) and quantify intracellular accumulation via scintillation counting .
- In vivo models : Administer to zebrafish or murine models to evaluate pharmacokinetics (e.g., bioavailability, half-life) .
Advanced: How can researchers investigate the environmental fate and ecological risks of this compound?
Methodological Answer:
- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential .
- Abiotic degradation : Simulate hydrolysis/photolysis in aqueous systems under UV light, analyzing breakdown products via LC-MS/MS .
- Toxicity screening : Use Daphnia magna or algal growth inhibition tests to assess acute/chronic ecotoxicity .
Advanced: How should contradictory data on the compound’s stability or reactivity be resolved?
Methodological Answer:
- Reproducibility checks : Repeat experiments under standardized conditions (e.g., inert atmosphere for oxygen-sensitive reactions) .
- Cross-validation : Compare results across multiple analytical platforms (e.g., NMR, HPLC, MS) to rule out instrument bias .
- Meta-analysis : Review literature on structurally analogous compounds to identify trends in stability or reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
